tert-Butyl [(2-bromophenyl)methylidene]carbamate
Description
Properties
CAS No. |
779342-74-4 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3 |
InChI Key |
SDNPVLAGSVHYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2-bromophenyl)methylidene]carbamate typically involves the transesterification of bromoaniline and bromo-tert-butanol (tert-butyl bromide) in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate. This intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(2-bromophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Sodium Carbonate and Sodium Bicarbonate: These reagents are used in the synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds.
Scientific Research Applications
tert-Butyl [(2-bromophenyl)methylidene]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms involving bromobenzene groups.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [(2-bromophenyl)methylidene]carbamate involves its ability to introduce bromobenzene groups into organic molecules. This introduction is crucial for the construction of aromatic rings and the synthesis of heterocyclic compounds. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
tert-Butyl (4-Bromophenyl)carbamate (CAS 131818-17-2)
- Structure : Bromine at the para position of the phenyl ring.
- Key Differences :
tert-Butyl (2-Bromo-5-methoxyphenyl)carbamate (CAS 169303-80-4)
- Structure : Ortho-bromo and meta-methoxy substituents.
- Similarity score to the target compound: 0.86, indicating significant structural overlap but distinct reactivity due to the methoxy group .
Linkage Variations: Methylidene vs. Benzyl Carbamates
tert-Butyl 2-Bromobenzylcarbamate (Synonyms: N-Boc-2-bromobenzylamine)
- Structure : Single-bonded methylene (CH₂) linkage instead of methylidene (CH=).
- Key Differences :
tert-Butyl [(3-Bromophenyl)methylidene]carbamate
- Structure : Bromine at the meta position.
- Key Differences :
- Meta-substitution may lead to different regioselectivity in coupling reactions compared to the ortho-substituted target compound.
Heterocyclic Analogs
tert-Butyl (5-Bromothiophen-2-yl)carbamate (CAS 943321-89-9)
- Structure : Thiophene ring replaces the phenyl group.
- Molecular weight: 278.17 g/mol (vs. ~270–280 g/mol for phenyl analogs) .
Physical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl [(2-bromophenyl)methylidene]carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation of 2-bromobenzaldehyde derivatives with tert-butyl carbamate under basic conditions. Key steps include:
- Reagents : Use of tert-butyl chloroformate and 2-bromophenylmethylamine derivatives in anhydrous solvents (e.g., dichloromethane or THF) .
- Catalysts/Base : Triethylamine (TEA) or DMAP to deprotonate intermediates and drive the reaction .
- Temperature : Reactions are optimized at 0–25°C to minimize side products (e.g., hydrolysis or over-alkylation) .
- Yield Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| TEA, 0°C, 12h | 72 | 95 |
| DMAP, RT, 6h | 85 | 98 |
| No base, RT, 24h | 35 | 80 |
| Data extrapolated from analogous carbamate syntheses . |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Primary Techniques :
- NMR : H NMR confirms the methylidene proton (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.4 ppm). C NMR identifies carbamate carbonyl (δ 155–160 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and 1250 cm (C-O of carbamate) .
- Mass Spec : ESI-MS shows [M+H] peaks at m/z 298–300 (Br isotope pattern) .
- Data Contradictions : Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism. Cross-validate with X-ray crystallography (if crystalline) or HPLC-MS for trace impurities .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Stability : The compound is stable at RT under inert gas (N/Ar) but hydrolyzes in humid or acidic conditions.
- Storage :
- Temperature : –20°C in sealed, desiccated containers .
- Solubility : Store in anhydrous DMSO or DCM; avoid protic solvents (e.g., MeOH, HO) .
Advanced Research Questions
Q. How can reaction mechanisms for this compound in nucleophilic additions be elucidated?
- Approach :
- Kinetic Studies : Monitor reaction progress via in-situ F NMR (if fluorinated nucleophiles) or HPLC .
- DFT Calculations : Model transition states to predict regioselectivity in additions (e.g., Grignard reagents attacking the methylidene carbon) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Experimental Design :
- pH Profiling : Incubate the compound in buffers (pH 1–13) and quantify degradation via LC-MS.
- Key Findings :
| pH | Half-life (h) | Major Degradation Product |
|---|---|---|
| 2 | 0.5 | 2-Bromobenzaldehyde |
| 7 | 48 | None detected |
| 12 | 12 | tert-Butyl carbamate derivative |
| Data inferred from analogous carbamates . |
- Mitigation : Use buffered anhydrous conditions (pH 6–8) for long-term stability .
Q. How can this compound be utilized in asymmetric catalysis or chiral intermediate synthesis?
- Chiral Applications :
- Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
- Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to generate enantiopure biaryl intermediates .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Root Cause : Polymorphism or residual solvent inclusion (e.g., DCM or THF traces).
- Resolution :
- Recrystallization : Use hexane/EtOAc (3:1) to obtain a single crystalline form (mp 103–105°C) .
- DSC Analysis : Confirm thermal transitions and exclude solvent effects .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry glassware and reagents (molecular sieves for solvents) to prevent hydrolysis .
- Analytical Cross-Validation : Combine NMR, IR, and X-ray data to confirm structure when commercial references are unavailable .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
